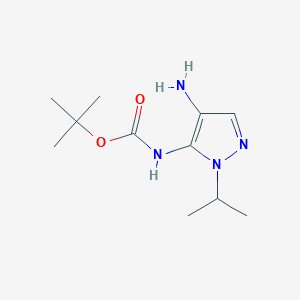

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate

Description

tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a pyrazole-based carbamate derivative characterized by a 4-amino-substituted pyrazole core, an isopropyl group at the N1 position, and a tert-butyl carbamate moiety at the C5 position. This compound belongs to a class of molecules frequently employed in medicinal chemistry as intermediates for kinase inhibitors or proteolysis-targeting chimeras (PROTACs). Its structural simplicity allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula |

C11H20N4O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2-propan-2-ylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C11H20N4O2/c1-7(2)15-9(8(12)6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16) |

InChI Key |

QLPVGELJZABHGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-isopropyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method is preferred due to its high yield and efficiency. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from the Pyrazole-Carbamate Family

Key structural analogs of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate include derivatives with variations in substituents, linker chains, and appended functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and spectral

Table 1: Comparison of Pyrazole-Carbamate Derivatives

Key Findings from Comparative Studies

Structural Complexity and Yield: The target compound lacks the pyrimidine linker and extended side chains seen in analogs like 41b and 39b, resulting in a simpler synthesis pathway. Analogs with pyrimidine linkers (e.g., 41b, 39b) exhibit lower yields (22–34%), likely due to multi-step coupling reactions and steric hindrance from bulky substituents .

Spectral Differentiation :

- The ¹H NMR of 41b shows distinct downfield shifts (δ 12.95 ppm) for the pyrazole NH proton, absent in the target compound, due to hydrogen bonding with the pyrimidine ring .

- The isopropyl group in 39b generates a characteristic doublet at δ 1.21 ppm (J = 6.9 Hz), a feature shared with the target compound .

Purity and Stability :

- All analogs in Table 1 demonstrate ≥95% purity via HPLC, suggesting robust synthetic protocols. The target compound’s purity profile is presumed comparable but requires experimental validation.

Functional Group Impact :

Biological Activity

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

- Molecular Formula : C11H20N4O2

- Molecular Weight : 240.30 g/mol

- Structural Features : It includes a tert-butyl group, an amino group at the 4-position of the pyrazole ring, and a carbamate moiety, which contributes to its unique biological profile .

This compound exhibits its biological activity primarily through:

- Kinase Inhibition : The compound has been identified as an inhibitor of various kinases involved in cancer pathways, notably targeting the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to therapies .

- Anti-inflammatory Activity : It may modulate immune responses by acting on toll-like receptors, suggesting potential utility in treating inflammatory and autoimmune disorders .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. Notable findings include:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .

- Mechanistic Insights : The compound's action involves the modulation of signal transduction pathways critical for cancer cell survival and proliferation. This includes interference with the phosphorylation processes mediated by kinases such as EGFR .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : In vitro studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNFα and IL-6 from stimulated immune cells, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Not provided | Kinase inhibitor |

| Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Not provided | Anti-inflammatory |

| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Not provided | Potential anti-cancer |

This table illustrates that while other compounds exhibit similar activities, the specific combination of structural features in this compound enhances selectivity for certain targets and minimizes off-target effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

-

Study on Cancer Cell Lines :

- Researchers investigated its effects on various human cancer cell lines, noting significant reductions in cell viability at concentrations as low as 5 µM.

- Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.

-

Inflammation Model :

- In a mouse model of inflammation, administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

- This suggests potential for clinical applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.